N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, which can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzothiadiazole derivatives .
Scientific Research Applications
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic materials due to its photophysical properties
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can be compared with other benzothiadiazole derivatives, such as:
N-[3-(2,1,3-Benzothiadiazol-5-ylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide: Known for its applications in photophysical studies.
Tizanidine: A muscle relaxant with a similar benzothiadiazole core.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N6O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O2S/c26-18(21-14-6-7-16-17(12-14)23-28-22-16)13-20-19(27)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,27)(H,21,26) |
InChI Key |
HGBXUIDHYFIAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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